Bisphenol F-d10
Overview
Description
Bisphenol F-d10 is a chemical compound used in scientific research. It offers a wide range of applications due to its unique properties. This versatile material is essential for studying various fields such as chemistry, biology, and material science. It is a substitute material for bisphenol A and is widely used in household products as a raw material for polycarbonate resin, epoxy resin, and plastic reinforcement .
Synthesis Analysis
Bisphenol F (BPF) is synthesized through an acid-catalyzed condensation reaction of phenol and acetone . The synthesis of BPF is very complicated and difficult to control due to the parallel-consecutive reaction feature . Precise control of the process is the key to a safer and more efficient industrial production .Molecular Structure Analysis
The molecular formula of Bisphenol F-d10 is C13 2H10 H2 O2 . Its molecular weight is 210.29 . The bisphenols are a group of chemical compounds related to diphenylmethane .Chemical Reactions Analysis
Bisphenol F-d10 has potential implications in various fields of research and industry. The main instrumental techniques used for the analysis of bisphenols and their derivatives are liquid and gas chromatography coupled with mass spectrometry .Physical And Chemical Properties Analysis
Bisphenol F-d10 is a moderately water-soluble compound, with low volatility . It is used as a monomer in the production of polycarbonate plastics and epoxy resins .Scientific Research Applications
1. Soil Microbiology
- Summary of Application : Bisphenol F-d10 is used in studies to trace Bisphenol F in soil samples . This helps researchers investigate Bisphenol F’s impact on the soil microbiome and its enzymatic activity .
- Methods of Application : The study involved determining and comparing the scale of the impact of Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS) on the soil microbiome and its enzymatic activity . The count of eleven groups of microorganisms, colony development (CD) index, microorganism ecophysiological diversity (EP) index, genetic diversity of bacteria and activity of several enzymes were determined in soil uncontaminated and contaminated with BPA, BPF, and BPS .
- Results : BPF is regarded as the most toxic, followed by BPS and BPA. BPF and BPS reduced the abundance of Proteobacteria and Acidobacteria and increased that of Actinobacteria .
2. Biomonitoring
- Summary of Application : Bisphenol F-d10 can be employed in biomonitoring studies to trace Bisphenol F in biological samples. This allows researchers to investigate Bisphenol F’s absorption, distribution, metabolism, and excretion (ADME) as well as its potential for endocrine disruption.
- Methods of Application : The review discusses recent methods for the quantitative measurement of bisphenols and their derivatives in biological samples like urine, blood, breast milk, saliva, and hair, among others . Sample preparation techniques continue to play an important role in the analysis of complex matrices .
- Results : The main instrumental techniques used are liquid and gas chromatography coupled with mass spectrometry .
3. Aquatic Toxicology
- Summary of Application : Bisphenol F-d10 can be used to study the toxicity of Bisphenol F and its analogues on aquatic organisms . This helps researchers understand the impact of these compounds on aquatic ecosystems .
- Methods of Application : The study examined the toxicity of Bisphenol A, Bisphenol F, and their mixture towards primary producers, the eukaryotic green alga Pseudokirchneriella subcapitata and the prokaryotic cyanobacterium Synechococcus leopoliensis .
- Results : The results demonstrated that S. leopoliensis is more sensitive than P. subcapitata, whereas the toxic potential of the two Bisphenols is comparable and represents a comparable hazard for phytoplankton .
4. Endocrine Disruption Studies
- Summary of Application : Bisphenol F-d10 can be used in studies investigating the endocrine-disrupting potential of Bisphenol F and its analogues . This allows researchers to understand the health risks associated with exposure to these compounds .
- Methods of Application : The study involved examining the estrogenic and endocrine potential of tetramethyl bisphenol F epoxy resin, bisguaiacol F, and tetramethyl bisphenol F diglycidyl ether .
- Results : The low estrogenic and endocrine potential of these compounds was demonstrated in several studies .
5. Environmental Risk Assessment
- Summary of Application : Bisphenol F-d10 can be used in environmental risk assessments to understand the potential hazards of Bisphenol F and its analogues . This allows researchers to predict the environmental impact of these compounds .
- Methods of Application : The study involved comparing reported concentrations of Bisphenol A and Bisphenol F in surface waters to the predicted no-effect concentration values .
6. Cardiovascular Disease Research
- Summary of Application : Bisphenol F-d10 can be used in studies investigating the potential links between exposure to Bisphenol F and cardiovascular diseases . This allows researchers to understand the health risks associated with exposure to these compounds .
- Methods of Application : The study involved examining the correlation between Bisphenol F exposure and the occurrence of cardiovascular diseases .
- Results : The specific results of this study were not detailed in the source .
Safety And Hazards
Future Directions
Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, for example insulin signaling is predicted to be sensitive to BPF exposure, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, based upon pathway analysis data, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[dideuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLMJQFEQBVLD-QNNBDYQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027981 | |
Record name | p,p'-Bisphenol F-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol F-d10 | |
CAS RN |
1794786-93-8 | |
Record name | p,p'-Bisphenol F-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.